Lucidumol B - 107900-79-8

Lucidumol B

Catalog Number: EVT-272508
CAS Number: 107900-79-8
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanost-7,9(11)-diene-3,24,25-triol-, (3beta,24S)- is a bioactive chemical.
Source and Classification

Lucidumol B is primarily isolated from the fruiting bodies of Ganoderma lucidum, which has been used in traditional medicine for centuries. The classification of lucidumol B falls under triterpenoids, a subclass of terpenes that are known for their significant pharmacological effects. These compounds are synthesized through the mevalonate pathway, which is common in fungi and plants.

Synthesis Analysis

The synthesis of lucidumol B can be approached through various methods, including natural extraction from Ganoderma lucidum and synthetic pathways.

Natural Extraction

  1. Harvesting: Fresh fruiting bodies of Ganoderma lucidum are collected.
  2. Extraction: The dried mushrooms are subjected to solvent extraction (commonly using ethanol or methanol) to isolate the triterpenoid compounds.
  3. Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate lucidumol B.

Synthetic Approaches

Recent advancements have explored semi-synthetic methods for producing lucidumol B, leveraging starting materials derived from natural sources or synthesized intermediates. For example, certain biosynthetic pathways have been engineered in yeast to produce lanostane precursors that can be further modified to yield lucidumol B.

Molecular Structure Analysis

The molecular structure of lucidumol B is characterized by a lanostane skeleton, which consists of multiple fused rings.

  • Molecular Formula: C30H48O5
  • Key Features:
    • A tetracyclic structure typical of lanostane-type triterpenoids.
    • Hydroxyl groups at specific positions that influence its biological activity.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structural details of lucidumol B, confirming the presence and position of functional groups.

Chemical Reactions Analysis

Lucidumol B participates in various chemical reactions that can modify its structure and enhance its biological activity:

  1. Hydroxylation: The introduction of hydroxyl groups can occur through enzymatic reactions or chemical oxidations.
  2. Acylation: Lucidumol B can react with acylating agents, potentially increasing its lipophilicity and altering its pharmacokinetic properties.
  3. Conjugation: Reaction with glucuronic acid or sulfate can enhance solubility and facilitate excretion.

These reactions are critical for understanding how modifications can lead to derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action for lucidumol B involves multiple pathways:

  1. Antitumor Activity: Lucidumol B has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  2. Immunomodulation: It enhances immune response by stimulating macrophage activity and increasing cytokine production.
  3. Antioxidant Effects: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
Physical and Chemical Properties Analysis

Lucidumol B exhibits several notable physical and chemical properties:

These properties influence its formulation in pharmaceutical applications.

Applications

Lucidumol B has a variety of scientific applications:

Research continues into optimizing the extraction and synthesis processes to enhance yield and bioactivity, thereby expanding its applications in medicine and wellness products.

Biosynthesis and Metabolic Engineering of Lucidumol B in *Ganoderma* spp.

Enzymatic Pathways and Key Biosynthetic Gene Clusters

Lucidumol B belongs to the lanostane-type triterpenoid family, biosynthesized via the mevalonate (MVA) pathway in Ganoderma lucidum. The core scaffold originates from 2,3-oxidosqualene, which undergoes cyclization catalyzed by oxidosqualene cyclase (OSC) to form lanosterol—the universal precursor for all ganoderic triterpenoids [4] [6]. Genome mining of G. lucidum strain CGMCC 5.616 has identified 215 cytochrome P450 (CYP) genes and 12 putative triterpenoid synthases, though the specific OSC responsible for Lucidumol B formation remains uncharacterized [4] [9]. Biosynthetic gene clusters (BGCs) for triterpenoids in Ganoderma are atypically scattered rather than clustered, complicating pathway elucidation. Key enzymatic steps post-lanosterol involve:

  • Oxidation: Sequential oxygen insertion by CYPs at C-3, C-24, or C-25 positions
  • Side-chain modification: Methylation, acetylation, or hydroxylation
  • Skeletal rearrangement: Formation of conjugated double bonds (e.g., Δ⁸⁹) in type II triterpenoids like Lucidumol B [4] [5]

Table 1: Key Enzymes in Lanostane-Type Triterpenoid Biosynthesis

Enzyme ClassGene/ProteinFunctionImpact on Triterpenoids
Oxidosqualene CyclaseglsqsConverts 2,3-oxidosqualene to lanosterolRate-limiting scaffold formation
Cytochrome P450CYP5150L8C-3 oxidation of lanosterolInitiates oxygen functionalization
AcetyltransferaseUnidentifiedAcetylation at C-3 or C-15Modifies bioactivity and solubility

Role of Cytochrome P450s in Triterpenoid Diversification

Cytochrome P450 monooxygenases (CYPs) are pivotal for structural diversification in Lucidumol B biosynthesis. Functional screening of 158 CYP genes from G. lucidum in Saccharomyces cerevisiae hosts identified several enzymes catalyzing position-specific oxidations:

  • CYP512U6: Validated for C-23 hydroxylation of lanosterol analogs, a potential step in Lucidumol B side-chain modification [6] [9]
  • CYP5150L8: Catalyzes three-step oxidation at C-26 to yield ganoderic acid HLDOA, a type I precursor convertible to type II structures like Lucidumol B [4]
  • Substrate promiscuity: Certain CYPs (e.g., CYP5136A4) modify multiple triterpenoid backbones, enabling in vivo production of novel analogs when expressed combinatorially [4] [9]

CRISPR-mediated repression of cyp512v2 in G. lucidum reduced total triterpenoid yield by 38%, confirming CYPs as metabolic bottlenecks [4]. Docking simulations reveal CYP active sites accommodate lanostane scaffolds via hydrophobic pockets and hydrogen bonding with hydroxyl/carbonyl groups, directing regiospecific modifications [2] [9].

Table 2: Characterized CYPs in Ganoderma Triterpenoid Pathways

CYP EnzymeModification SiteProductHeterologous Expression Host
CYP5150L8C-26 oxidation3-Hydroxy-lanosta-8,24-dien-26-oic acidS. cerevisiae
CYP512U6C-23 hydroxylation23-OH-lanosterolPichia pastoris
CYP5139G1C-7 hydroxylation7α-OH-ganoderiol FS. cerevisiae

Metabolic Flux Analysis in Ganoderma lucidum Mycelia

¹³C-Metabolic Flux Analysis (¹³C-MFA) reveals carbon partitioning between primary metabolism and triterpenoid biosynthesis in G. lucidum. Key findings include:

  • Glucose channeling: Under triterpenoid-inducing conditions (e.g., oxygen limitation), >45% of glycolytic flux redirects toward acetyl-CoA, the MVA pathway precursor [3] [10]
  • NADPH dependency: The MVA pathway consumes 3 NADPH per lanosterol molecule. Flux through the oxidative pentose phosphate pathway (PPP) increases by 2.3-fold during triterpenoid production to supply reducing equivalents [7] [10]
  • Carbon source influence: Mycelia grown on cassava stalk waste show 18% higher PPP flux versus glucose-only media, correlating with 1.9× higher triterpenoid titers [7]

In silico flux balance models predict that co-overexpression of hmgr (HMG-CoA reductase) and pgi (phosphoglucose isomerase) could enhance Lucidumol B yield by 22% via coordinated acetyl-CoA and NADPH supply [10]. Real-time ¹³C-tracing in mycelia detected isotopic enrichment in lanosterol within 15 minutes, confirming rapid precursor channeling [3].

CRISPR-Cas9-Mediated Genetic Regulation of Lanostane-Type Triterpenoid Production

CRISPR-Cas9 enables precise manipulation of Lucidumol B biosynthetic nodes in G. lucidum:

  • Gene knockouts: Deletion of glsqs (lanosterol synthase) reduced total triterpenoids by 95%, while cyp5150l8 knockout eliminated C-26 oxidized derivatives [4] [5]
  • Promoter engineering: Replacement of native hmgr promoter with the gpd strong promoter elevated intracellular lanosterol 3.8-fold, increasing downstream triterpenoids by 210% [5]
  • Multiplexed editing: Dual repression of erg9 (squalene synthase) and ugp (UDP-glucose pyrophosphorylase) diverted flux from polysaccharides toward triterpenoids, achieving a 4.11% triterpenoid content in sporulating fruiting bodies [5] [7]

Table 3: CRISPR-Cas9 Editing Outcomes in G. lucidum

Target GeneEditing TypeEffect on LanosterolTriterpenoid Yield Change
glsqsKnockoutUndetectable↓95%
cyp5150l8KnockoutAccumulated 6.2×↓74% (oxidized derivatives)
hmgrPromoter swap↑2.1×↑210%
ugpKnockdownUnchanged↑41% (polysaccharides ↓33%)

Challenges persist in Ganoderma transformation efficiency (<15% in protoplasts) and off-target effects. Base-editing CRISPR systems are being explored for single-nucleotide edits in P450 redox partner domains to alter enzyme specificity [5].

Properties

CAS Number

107900-79-8

Product Name

Lucidumol B

IUPAC Name

(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3-diol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23-25,31-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,24+,25+,28-,29-,30+/m1/s1

InChI Key

BLTRPNNWBNKAEH-LCWRUPSGSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Solubility

Soluble in DMSO

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.